2-amino-4-ethylbenzoic acid
Description
Overview of Benzoic Acid Derivatives in Organic Chemistry
Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org It serves as a foundational structure in organic chemistry and is a precursor for the industrial synthesis of a vast array of other organic substances. wikipedia.org Derivatives of benzoic acid are created by substituting one or more of the hydrogen atoms on the benzene ring with other functional groups. These substitutions can significantly alter the molecule's physical and chemical properties.
Substituted benzoic acids are critical building blocks in organic synthesis. ontosight.ai The nature of the substituent—whether it is electron-donating or electron-withdrawing—influences the reactivity of both the aromatic ring and the carboxylic acid group. libretexts.org For instance, electron-withdrawing groups tend to increase the acidity of the carboxylic acid compared to benzoic acid itself. libretexts.org These derivatives are pivotal intermediates in the production of a wide range of commercial products, including dyes, polymers, and other specialty chemicals. ontosight.aichemimpex.com
Academic Context and Research Landscape of Aminobenzoic Acid Isomers
Aminobenzoic acids are a class of benzoic acid derivatives that feature both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the benzene ring. rsc.org The three primary isomers are ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA), distinguished by the relative positions of the two functional groups. rsc.org
The spatial arrangement of the amino and carboxyl groups in these isomers results in distinct chemical characteristics. rsc.org The research landscape for these isomers is rich, with investigations focusing on how the substitution pattern affects properties like acidity, basicity, and intramolecular interactions. rsc.orgcdnsciencepub.com For example, ortho-aminobenzoic acid is a stronger acid than the meta and para isomers, a phenomenon partially explained by intramolecular hydrogen bonding between the adjacent functional groups. libretexts.orgrsc.org These isomers are studied for various applications, such as their use as building blocks in the synthesis of heterocyclic compounds and their potential as corrosion inhibitors for metals. rsc.orgresearchgate.net
Rationale for Dedicated Scholarly Investigation of 2-Amino-4-Ethylbenzoic Acid
A dedicated scholarly investigation into this compound is warranted due to its specific molecular architecture, which suggests a unique reactivity profile and potential for specialized applications in chemical synthesis and material science. It is a disubstituted derivative of ortho-aminobenzoic acid, adding another layer of complexity and functionality.
| Property | Value | Source |
|---|---|---|
| CAS Number | 59189-99-0 | bldpharm.com |
| Molecular Formula | C₉H₁₁NO₂ | bldpharm.com |
| Molecular Weight | 165.19 g/mol | bldpharm.com |
The structure of this compound is notable for the ortho-positioning of the amino and carboxyl groups and the placement of an ethyl group at the 4-position (para to the amino group). This specific arrangement dictates its reactivity:
Ortho-Effect : Like other ortho-substituted benzoic acids, this compound is subject to the "ortho-effect," where the close proximity of the substituents can lead to steric and electronic interactions that are not observed in the meta and para isomers. This can influence the acidity of the carboxyl group and the basicity of the amino group. libretexts.orgcdnsciencepub.com
Functional Group Reactivity : The presence of the nucleophilic amino group and the electrophilic carboxyl group allows the molecule to participate in a variety of reactions. The amino group can undergo acylation, alkylation, and diazotization, while the carboxyl group can be converted into esters, amides, or acid chlorides.
Influence of the Ethyl Group : The ethyl group (-CH₂CH₃) is an electron-donating group. This electronic effect increases the electron density on the benzene ring, which can influence the rates and outcomes of further electrophilic aromatic substitution reactions. It also impacts the basicity of the amino group and the acidity of the carboxylic acid.
A precursor in chemistry is a compound that participates in a reaction to produce another compound. wikipedia.org Substituted aminobenzoic acids are valuable precursors for the synthesis of more complex molecules. rsc.org The dual functionality of this compound makes it a versatile starting material for creating a range of chemical structures without a biological or therapeutic goal.
The ortho-arrangement of the functional groups is particularly useful for synthesizing heterocyclic compounds. For example, ortho-aminobenzoic acids are known to undergo condensation and cyclization reactions to form benzoxazinones and quinazolinones, which are important structural motifs in various areas of chemical research. acs.org The amino group can react with aldehydes and ketones, while the carboxylic acid can act as an internal nucleophile or be modified for subsequent cyclization steps, providing a pathway to complex, multi-ring systems for non-pharmacological research.
In the field of material science, precursors are fundamental for the synthesis of advanced materials like polymers and nanomaterials. viclabs.co.uk this compound has been identified as a building block, or "monomer," for the creation of Covalent Organic Frameworks (COFs). bldpharm.com
COFs are a class of porous, crystalline materials formed from organic building blocks linked by strong covalent bonds. researchgate.nettcichemicals.com Their high porosity, ordered channel structures, and tunable nature make them promising for a variety of non-biological applications, including:
Molecular Storage and Separation : The defined pore structures of COFs can be used to store gases or separate different molecules from a mixture.
Catalysis : COFs can serve as scaffolds for catalytic sites, enhancing the efficiency and selectivity of chemical reactions.
Electronic and Optical Materials : The ordered π-systems within COFs can give rise to interesting electronic and optical properties, making them candidates for use in sensors or electronic devices. tcichemicals.com
The structure of this compound, with its distinct reactive sites (the amino and carboxylic acid groups), allows it to be incorporated as a "linker" in the construction of these highly ordered, functional materials. tcichemicals.com For instance, the amino group can be reacted with aldehyde linkers to form stable imine-based COFs. tcichemicals.com The ethyl group provides additional bulk and can influence the packing and porosity of the final framework. The development of new COF structures using monomers like this compound is an active area of material science research. rsc.org
Properties
CAS No. |
59189-99-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Amino 4 Ethylbenzoic Acid
Reactions Involving the Carboxyl Group
Esterification Reactions for Functional Group Manipulation
Esterification of the carboxyl group in 2-amino-4-ethylbenzoic acid is a common strategy for functional group protection or for modifying the molecule's solubility and electronic properties. The most prevalent method for this transformation is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, which also serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgresearchgate.netbyjus.com
A notable consideration for aminobenzoic acids is that the basic amino group will react with the acid catalyst, forming an ammonium salt. researchgate.net Consequently, a stoichiometric amount of the acid catalyst is often required rather than a purely catalytic quantity. researchgate.net
Table 1: Example of Fischer-Speier Esterification
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Ethanol (excess), Sulfuric Acid (H₂SO₄) | Reflux | Ethyl 2-amino-4-ethylbenzoate |
Amidation Reactions and Benzamide Derivative Formation
The conversion of the carboxyl group of this compound into an amide is a key reaction for building larger molecular frameworks, particularly in medicinal chemistry. hepatochem.com This transformation involves forming a peptide-like bond with a primary or secondary amine. Due to the presence of the free amino group on the starting material, direct condensation requires careful selection of reagents to ensure chemoselectivity.
Modern amidation protocols often employ coupling agents that activate the carboxylic acid in situ, facilitating its reaction with an amine under mild conditions. lookchemmall.comnih.gov These reagents convert the hydroxyl of the carboxyl group into a better leaving group, promoting the formation of the amide bond. The choice of coupling agent can be critical for achieving high yields and minimizing side reactions, such as racemization if chiral amines are used. hepatochem.com
Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and aminium or phosphonium salts such as HATU and PyBOP. hepatochem.comrsc.orgresearchgate.net The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base. For substrates like this compound, protecting the amino group (e.g., as a Boc or Fmoc derivative) prior to the coupling reaction is a standard strategy to prevent self-polymerization or other unwanted side reactions.
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Full Name | Byproduct |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) related |
Anhydride and Acyl Halide Formation
To increase the electrophilicity of the carboxyl group for subsequent nucleophilic acyl substitution reactions, this compound can be converted into more reactive derivatives such as acyl halides or acid anhydrides.
Acyl Halide Formation: Acyl chlorides are the most common acyl halides and are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). organicchemistrytutor.comchemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uklibretexts.org This conversion creates a highly reactive intermediate that readily undergoes reactions with a wide range of nucleophiles, including alcohols, amines, and carboxylates. organicchemistrytutor.com
Acid Anhydride Formation: Acid anhydrides can be prepared from this compound, which can then serve as potent acylating agents. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, although this is less common. A more practical approach is the formation of mixed anhydrides. For example, reacting the carboxylic acid with an acyl chloride (like isobutyl chloroformate) in the presence of a tertiary amine base generates a mixed carbonic anhydride, which is a highly activated species used extensively in peptide synthesis. google.com
Reactions Involving the Amino Group
The amino group of this compound is a potent nucleophile and a site for acylation and alkylation reactions. These modifications are crucial for synthesizing a variety of amide and amine derivatives.
Acylation Reactions
N-acylation of the amino group is a fundamental transformation that converts the primary amine into an amide. This reaction is typically achieved by treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct (e.g., HCl). youtube.com
This reaction, known as the Schotten-Baumann reaction when performed with an acyl chloride under basic aqueous conditions, is generally high-yielding and proceeds rapidly. youtube.com Acylation is widely used to introduce a vast array of functionalities onto the amino group, significantly altering the parent molecule's biological and chemical properties. For instance, reacting this compound with acetyl chloride would yield N-acetyl-2-amino-4-ethylbenzoic acid.
Table 3: Common Acylating Agents
| Reagent Class | Example | Product with Primary Amine |
|---|---|---|
| Acyl Chloride | Acetyl chloride (CH₃COCl) | N-Acetyl amide |
| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-Acetyl amide |
| Chloroformate | Benzyl chloroformate (CbzCl) | Carbamate (Cbz-protected amine) |
Alkylation Reactions
The nitrogen atom of the amino group can act as a nucleophile and react with alkyl halides in a nucleophilic aliphatic substitution reaction to form N-alkylated derivatives. wikipedia.org This reaction typically involves treating this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.
A significant challenge in the N-alkylation of primary amines is controlling the extent of the reaction. libretexts.org The initial mono-alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation that produces a tertiary amine. In some cases, the reaction can proceed further to form a quaternary ammonium salt. libretexts.org Achieving selective mono-alkylation often requires careful control of stoichiometry and reaction conditions, or the use of alternative methods like reductive amination or the use of protecting groups. nih.govyoutube.com
Table 4: Example of N-Alkylation Reaction
| Reactant | Reagent | Conditions | Potential Products |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(Methylamino)-4-ethylbenzoic acid, 2-(Dimethylamino)-4-ethylbenzoic acid |
Diazotization and Coupling Reactions
The primary aromatic amine functionality of this compound allows it to undergo diazotization, a cornerstone reaction in the synthesis of aromatic compounds. pharmacy180.comjbiochemtech.com This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
The reaction proceeds through the formation of a nitrosamine intermediate, which then tautomerizes and loses water to yield a highly reactive aryldiazonium salt. pharmacy180.com This diazonium salt of this compound is a versatile intermediate. Its primary application is in azo coupling reactions, where it acts as an electrophile and attacks electron-rich aromatic compounds such as phenols, anilines, or other activated rings. ekb.egwikipedia.orgnih.gov This reaction forms highly colored azo compounds, which are the basis of many synthetic dyes. researchgate.net The general scheme for this two-step process is outlined below.
Table 1: Diazotization and Azo Coupling Reaction Overview
| Step | Reaction Name | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Diazotization | This compound, NaNO₂, HCl | 0–5 °C | 4-ethyl-2-carboxybenzenediazonium chloride |
| 2 | Azo Coupling | Diazonium salt, Activated Aromatic Compound (e.g., Phenol) | Mildly acidic or basic | Azo dye |
The diazonium group can also be replaced by a variety of other substituents through Sandmeyer-type reactions, providing a pathway to derivatives that are not directly accessible. jbiochemtech.comamazonaws.com
Formation of Schiff Bases and Imines
The nucleophilic primary amino group of this compound readily condenses with the carbonyl group of aldehydes and ketones to form Schiff bases, also known as imines or azomethines. iarconsortium.orgmdpi.com This reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid to facilitate the dehydration step. googleapis.com
The formation of the characteristic carbon-nitrogen double bond (-C=N-) is a reversible process, and the equilibrium is usually driven towards the product by removing the water formed during the reaction. preprints.org Schiff bases derived from aminobenzoic acids have been investigated for a range of biological activities, including antimicrobial and cytotoxic properties, making this a key derivatization strategy. nih.govresearchgate.netgoogle.com For instance, the reaction of 4-aminobenzoic acid with various aromatic aldehydes produces stable, crystalline Schiff bases. A similar reaction is expected for this compound.
Table 2: Representative Schiff Base Formation
| Amine Reactant | Aldehyde Reactant | Reaction Conditions | Product Type |
|---|---|---|---|
| This compound | Benzaldehyde | Ethanol, Reflux, Acid catalyst | (E)-2-((benzylidene)amino)-4-ethylbenzoic acid |
| This compound | Salicylaldehyde | Ethanol, Reflux, Acid catalyst | (E)-4-ethyl-2-((2-hydroxybenzylidene)amino)benzoic acid |
Reactions Involving the Aromatic Ring
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is controlled by the directing effects of the existing substituents. The reactivity and regioselectivity of these reactions can be predicted by analyzing the electronic properties of each group.
Amino Group (-NH₂): A powerful activating group that donates electron density to the ring via resonance (+M effect). It strongly directs incoming electrophiles to the ortho and para positions (C3 and C5).
Ethyl Group (-CH₂CH₃): A weakly activating group that donates electron density through an inductive effect (+I effect). It also directs incoming electrophiles to the ortho and para positions (C3 and C5).
Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less susceptible to electrophilic attack. It directs incoming electrophiles to the meta position (C3 and C5).
The directing effects of all three substituents converge on positions 3 and 5. The powerful activating and directing influence of the amino group is the dominant factor. Between the two possible sites, position 5 is strongly favored for substitution. Position 3 is sterically hindered by the adjacent carboxylic acid and amino groups, making electrophilic attack at this site less favorable. Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are predicted to yield the 5-substituted derivative as the major product.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | C1 | Deactivating (-I, -M) | Meta (to C3, C5) |
| -NH₂ | C2 | Activating (+M > -I) | Ortho, Para (to C3, C5) |
| -CH₂CH₃ | C4 | Activating (+I) | Ortho, Para (to C3, C5) |
| Predicted Outcome | Major substitution at C5 |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
While this compound is not a direct substrate for palladium-catalyzed cross-coupling reactions, it serves as an excellent precursor to suitable coupling partners. mdpi.com The key transformation is the conversion of the amino group into a halide (e.g., -I, -Br) or a triflate, which can then participate in these powerful carbon-carbon bond-forming reactions. This is typically achieved by diazotizing the amine and subsequently treating the diazonium salt with a copper(I) halide (Sandmeyer reaction) or potassium iodide.
The resulting 2-halo-4-ethylbenzoic acid derivative can then be used in:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form biaryl or styrenyl derivatives. This reaction is fundamental in the synthesis of complex molecules, including many pharmaceuticals.
Heck Reaction: Reaction with an alkene to introduce a vinyl group onto the aromatic ring. ekb.eg
Sonogashira Coupling: Reaction with a terminal alkyne, co-catalyzed by copper(I), to form an arylethynyl derivative. nih.gov
This two-step sequence provides a versatile strategy for elaborating the aromatic core of the molecule, enabling the synthesis of a wide array of complex derivatives.
Multi-Functional Group Reactivity and Chemoselectivity
The presence of three distinct functional groups in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The inherent differences in the reactivity of the amine, carboxylic acid, and aromatic ring can be exploited to modify one site while leaving the others intact.
Reactions at the Amino Group: The amino group is the most nucleophilic site in the molecule. It can be selectively targeted with electrophiles under neutral or basic conditions. For example, acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base (like pyridine) will form an amide selectively at the -NH₂ position. Similarly, reaction with isocyanates yields ureas.
Reactions at the Carboxylic Acid Group: The carboxyl group can be targeted under acidic conditions, which serve to protonate and protect the more basic amino group. Fischer esterification, for example, involves heating the compound with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) to form the corresponding ester.
Reactions at the Aromatic Ring: As the least reactive part of the molecule, the aromatic ring requires the most forcing conditions for reaction. Electrophilic substitution requires a potent electrophile, often generated with a catalyst. Under these conditions, the amino group is typically protonated, transforming it into a deactivating, meta-directing ammonium group (-NH₃⁺), which would alter the substitution pattern discussed previously.
By choosing the appropriate reagents and conditions, chemists can selectively perform transformations on each functional group, enabling a stepwise and controlled synthesis of complex derivatives.
Synthesis of Advanced Derivatives for Specific Applications
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules with specific applications, particularly in medicinal chemistry.
A notable example is its use in the preparation of 2-amino-benzoxazinone derivatives, which have been investigated for the treatment of obesity. In a patented synthesis, this compound is reacted with phenyl isocyanate. The reaction proceeds via a chemoselective pathway where the more nucleophilic amino group attacks the electrophilic carbon of the isocyanate to form a urea intermediate. This is followed by an intramolecular cyclization, where the carboxylic acid group displaces the phenoxy anion to form the stable 6-ethyl-2-(phenylamino)-4H-3,1-benzoxazin-4-one ring system. This synthesis highlights how the multi-functional nature of the starting material can be harnessed to build complex heterocyclic scaffolds with potential therapeutic value. Derivatives of aminobenzoic acids are also precursors to local anesthetics and anti-inflammatory agents. pharmacy180.com
Scientific Literature Lacks Data on this compound for Specified Non-Biological Applications
Extensive searches of scientific and patent literature have revealed a significant lack of published research on the chemical compound this compound within the specific contexts of non-biological macrocyclic and polymeric derivatives, functional materials precursors, and dye and pigment precursors. While the compound is commercially available, its application and derivatization appear to be minimally explored in these areas of materials science and chemistry.
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, theoretically allows for a range of chemical reactions. The amino group can undergo diazotization to form diazonium salts, which are common intermediates in the synthesis of azo dyes. Similarly, the presence of both amine and carboxyl functionalities makes it a potential monomer for polymerization reactions, such as the formation of polyamides.
However, a thorough review of existing literature did not yield specific examples or detailed research findings regarding the use of this compound for these purposes. The majority of available information on related aminobenzoic acid derivatives tends to focus on other isomers, such as para-aminobenzoic acid (PABA), or on applications within the biological and pharmaceutical fields, which are explicitly excluded from the scope of this article.
One patent document mentions this compound as a starting material for the synthesis of 2-amino-benzoxazinone derivatives, which were investigated for their potential in the treatment of obesity. googleapis.comgoogle.com This application is of a biological nature and does not fall within the requested focus on materials chemistry.
Due to the absence of specific research data on the macrocyclic, polymeric, functional material, or chromophoric derivatives of this compound, it is not possible to provide a detailed analysis or create data tables on its chemical reactivity and derivatization in these areas. The compound remains an area with limited exploration in non-biological materials science.
Spectroscopic and Crystallographic Characterization for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In the ¹H NMR spectrum of 2-amino-4-ethylbenzoic acid, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the aromatic protons, the amine (NH₂) protons, and the carboxylic acid (COOH) proton. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule, including the ethyl carbons, the aromatic carbons, and the carboxyl carbon.
Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the reviewed scientific literature.
Two-dimensional NMR techniques are employed to establish connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling, for instance, between the methylene and methyl protons of the ethyl group and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the entire molecular structure and confirm the substitution pattern on the benzene (B151609) ring.
A search of scientific databases reveals no published studies containing 2D NMR (COSY, HSQC, HMBC) data for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. For this compound, characteristic absorption bands would be expected for:
N-H stretching of the primary amine.
O-H stretching of the carboxylic acid.
C=O stretching of the carbonyl group.
C-H stretching from the aromatic ring and the ethyl group.
C=C stretching within the aromatic ring.
Specific experimental IR and Raman spectra, with peak frequencies and intensities for this compound, are not reported in the available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The mass spectrum of this compound (C₉H₁₁NO₂) would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) or parts of the ethyl side chain.
However, detailed experimental mass spectrometry data, including a characterized fragmentation pattern for this compound, has not been published in the reviewed sources.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a suitable single crystal of this compound would be required. The resulting crystallographic data would include unit cell dimensions, space group, and atomic coordinates, offering an unambiguous confirmation of the molecular structure.
A search of crystallographic databases indicates that no single-crystal X-ray diffraction studies have been reported for this compound, and therefore, its solid-state structure has not been experimentally determined.
Analysis of Intermolecular Interactions (Hydrogen Bonding Networks, van der Waals Forces)
The crystal structure of this compound, much like other aminobenzoic acid isomers, is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and van der Waals forces. These interactions dictate the molecular packing in the solid state and influence the compound's physical properties.
Hydrogen Bonding Networks: The presence of both a carboxylic acid group (-COOH) and an amino group (-NH2) allows for the formation of robust hydrogen bond networks. The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group can act as a hydrogen bond donor (N-H).
Typically, in the crystal structures of aminobenzoic acids, the carboxylic acid groups form dimeric synthons via O-H···O hydrogen bonds. Additionally, N-H···O hydrogen bonds are commonly observed between the amino group of one molecule and the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement of these hydrogen bonds will depend on the relative positions of the functional groups on the benzene ring.
Polymorphism and Co-Crystal Formation
Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorph has a different arrangement of molecules in the crystal lattice and, consequently, may exhibit different physicochemical properties such as melting point, solubility, and stability. Polymorphism is a common phenomenon in organic molecules, particularly those capable of forming various hydrogen bonding patterns.
For instance, the closely related compound p-aminobenzoic acid (pABA) is known to exhibit at least four polymorphic forms (α, β, γ, and δ). core.ac.ukrsc.orgdiva-portal.orgresearchgate.netrsc.org The different forms of pABA arise from variations in the hydrogen bonding and stacking interactions. core.ac.ukrsc.org Given the structural similarity, it is plausible that this compound could also exhibit polymorphism. The presence of the ethyl group might influence the kinetic and thermodynamic factors that govern the formation of different polymorphs. The screening for polymorphs of this compound would typically involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) and characterization of the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Co-Crystal Formation: Co-crystals are multi-component crystals in which at least two different molecules are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. The formation of co-crystals is a widely used strategy in crystal engineering to modify the physical properties of active pharmaceutical ingredients (APIs).
Given the hydrogen bond donor and acceptor functionalities of this compound, it is a suitable candidate for co-crystal formation. A co-crystal screening study would involve combining this compound with a selection of pharmaceutically acceptable co-formers. rsc.orgresearchgate.net These co-formers are typically molecules that contain complementary functional groups capable of forming robust hydrogen bonds, such as other carboxylic acids, amides, or pyridines. Common methods for preparing co-crystals include solvent evaporation, grinding (neat or liquid-assisted), and slurry crystallization. nih.govveranova.com The formation of a new crystalline phase would be identified by XRPD, and the structure of the co-crystal could be determined by single-crystal X-ray diffraction.
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This information is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with the molecular formula C9H11NO2, the theoretical elemental composition can be calculated.
The analysis is performed using a CHN analyzer, where a small, accurately weighed amount of the sample is combusted at high temperature in the presence of an oxidant. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified by a detector. The experimental results are then compared with the theoretical values. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the assigned molecular formula and indicates a high degree of purity. nih.gov
Theoretical Elemental Composition of this compound (C9H11NO2)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 69.66 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 7.15 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.03 |
| Oxygen | O | 16.00 | 2 | 32.00 | 20.63 |
| Total | | | | 165.19 | 100.00 |
Note: The table is interactive and allows for sorting.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. It is an indispensable tool for assessing the purity of synthesized compounds like this compound and for monitoring the progress of chemical reactions.
Purity Assessment: A reversed-phase HPLC (RP-HPLC) method would be the most common approach for analyzing this compound. In this technique, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
A typical HPLC method for this compound would involve:
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to separate impurities with a wide range of polarities.
Detection: A UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., around 254 nm or 280 nm). nih.gov
Quantification: The purity of the sample is determined by integrating the peak area of the main component and any impurity peaks. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks.
Reaction Monitoring: HPLC is also an effective technique for monitoring the progress of the synthesis of this compound. researchgate.net By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, it is possible to track the consumption of starting materials and the formation of the product. This real-time information is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts. The development of a robust HPLC method is therefore a critical step in both the synthesis and quality control of this compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-aminobenzoic acid |
| 2-amino-4-chlorobenzoic acid |
Based on a comprehensive search for scientific literature, it appears that detailed theoretical and computational studies focusing specifically on this compound have not been published. As a result, the specific data required to populate the sections on its molecular geometry, electronic structure, energetic and spectroscopic predictions, and molecular orbital analysis are not available in existing research.
To fulfill the user's request for a thorough and scientifically accurate article, which includes detailed research findings and data tables, it is necessary to rely on published computational chemistry studies. Without such studies on this compound, generating the requested content would not be possible.
Therefore, the article focusing solely on the chemical compound “this compound” as per the provided outline cannot be generated at this time due to the absence of the necessary foundational research data.
Theoretical and Computational Studies of 2 Amino 4 Ethylbenzoic Acid
Spectroscopic Property Simulations
Computational simulations provide powerful tools for predicting and interpreting the spectroscopic properties of molecules like 2-amino-4-ethylbenzoic acid. These predictions are crucial for understanding its molecular structure and dynamics.
Predicted Vibrational Frequencies (IR, Raman)
Vibrational frequency calculations, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra. These spectra are unique molecular fingerprints, with specific peaks corresponding to the vibrational modes of the molecule's functional groups. For this compound, key vibrational modes would include the N-H stretching of the amine group, the O-H and C=O stretching of the carboxylic acid group, C-H stretching in the ethyl group and the aromatic ring, and various ring deformation modes.
Table 1: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3500 | Strong | Weak |
| N-H Asymmetric Stretch (Amine) | ~3450 | Medium | Medium |
| N-H Symmetric Stretch (Amine) | ~3350 | Medium | Medium |
| C-H Aromatic Stretch | ~3100-3000 | Medium | Strong |
| C-H Aliphatic Stretch (Ethyl) | ~2980-2850 | Strong | Strong |
| C=O Stretch (Carboxylic Acid) | ~1720 | Very Strong | Medium |
| N-H Scissoring (Amine) | ~1620 | Strong | Weak |
| C=C Aromatic Ring Stretch | ~1600-1450 | Medium-Strong | Strong |
| C-O Stretch (Carboxylic Acid) | ~1300 | Strong | Medium |
Note: These are representative values. Actual computed frequencies would require specific DFT calculations and may be scaled to better match experimental data.
Computed NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts by calculating the isotropic magnetic shielding constants of the nuclei. These predictions are highly sensitive to the electronic environment of each atom.
Table 2: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for this compound (Relative to TMS)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | ~11.0-12.0 | ~170.0 |
| NH₂ | ~4.0-5.0 | - |
| Aromatic H (position 3) | ~6.5 | - |
| Aromatic H (position 5) | ~7.0 | - |
| Aromatic H (position 6) | ~7.8 | - |
| CH₂ (Ethyl) | ~2.6 | ~29.0 |
| CH₃ (Ethyl) | ~1.2 | ~15.0 |
| Aromatic C (C1-COOH) | - | ~115.0 |
| Aromatic C (C2-NH₂) | - | ~150.0 |
| Aromatic C (C3) | - | ~110.0 |
| Aromatic C (C4-Ethyl) | - | ~145.0 |
| Aromatic C (C5) | - | ~120.0 |
Note: These values are estimates based on typical chemical shift ranges for similar functional groups.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethyl and carboxylic acid groups allows this compound to exist in multiple conformations. Computational analysis can map the potential energy surface to identify stable conformers and the energy barriers between them.
Tautomerism and Proton Transfer Dynamics
This molecule can exhibit tautomerism, particularly the formation of a zwitterion through intramolecular proton transfer from the carboxylic acid group to the amino group. Computational studies would quantify the energy difference between the neutral form and the zwitterionic tautomer in various environments (gas phase vs. solvent). The energy barrier for this proton transfer could also be calculated, providing insight into the dynamics of this process.
Rotational Barriers and Molecular Flexibility
The primary sources of molecular flexibility are the rotation around the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the aromatic ring. A potential energy surface scan, performed by systematically rotating these bonds and calculating the energy at each step, would reveal the most stable rotational isomers (rotamers) and the energy barriers to their interconversion.
Intermolecular Interaction Analysis
In the solid state or in solution, molecules of this compound interact with each other. A key interaction would be hydrogen bonding between the carboxylic acid group of one molecule and the amino group of another, or between two carboxylic acid groups to form dimers. Computational analysis can quantify the strength of these hydrogen bonds and other non-covalent interactions, such as van der Waals forces and π-π stacking between aromatic rings, which dictate the molecule's physical properties and crystal packing.
Non-Covalent Interaction (NCI) Analysis
There is no available research that employs Non-Covalent Interaction (NCI) analysis to visualize and characterize the weak interactions within the crystal structure of this compound. Such an analysis would reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion, offering a deeper understanding of the forces governing the molecular assembly.
Crystal Structure Prediction (CSP) Methodologies
A search of the scientific literature yielded no studies on the application of Crystal Structure Prediction (CSP) methodologies to this compound. CSP methods are computationally intensive techniques used to predict the possible crystal structures (polymorphs) of a molecule from its chemical diagram, which is a critical step in understanding the solid-state properties of a compound.
Role in Organic Synthesis as a Building Block
The presence of both an amino (-NH₂) and a carboxyl (-COOH) group on the aromatic ring makes this compound a key starting material for constructing more elaborate molecular frameworks.
The amino and carboxyl functionalities of this compound are reactive handles for various organic transformations, enabling its use in the synthesis of advanced aromatic compounds. The amino group can undergo diazotization followed by substitution reactions (e.g., Sandmeyer reaction) to introduce a wide array of functional groups. Furthermore, both the amino and carboxyl groups can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, after suitable modification, to form complex bi-aryl systems or N-arylated products. nih.gov The ethyl group at the 4-position influences the electronic properties and steric hindrance of the molecule, which can be used to fine-tune the reactivity and final properties of the target compounds.
Substituted anthranilic acids are well-established precursors for the synthesis of various fused heterocyclic systems. nih.govresearchgate.net The reaction of this compound with appropriate reagents can lead to the formation of important heterocyclic cores. For instance, condensation reactions with amides or nitriles can yield substituted quinazolinones, a class of compounds with significant applications in medicinal and materials chemistry. Similarly, reaction with bromoacetophenones can be a pathway to synthesizing N-arylated 3-hydroxyquinolin-4(1H)-ones. nih.govnih.gov The general reactivity of the anthranilate moiety makes it a reliable synthon for building diverse heterocyclic structures.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Required Co-reactant Type |
|---|---|
| Quinazolinones | Amides, Nitriles, Phosgene derivatives |
| Acridones | Aryl halides (via Ullmann condensation) |
| Benzoxazinones | Acid chlorides, Anhydrides |
This table is based on the known reactivity of the parent compound, anthranilic acid.
The bifunctional nature of this compound makes it an ideal scaffold for creating complex molecular architectures and multifunctional molecules. mdpi.com The amino and carboxyl groups can be selectively protected and reacted, allowing for the stepwise construction of larger, well-defined structures. This controlled functionalization is crucial in fields like supramolecular chemistry and the development of molecular probes. For example, the carboxyl group can be converted to an ester or amide, while the amino group can be acylated or alkylated, with each step adding a new functional component to the molecule. This modular approach is fundamental to building molecules with tailored properties and functions. mdpi.com
Contributions to Material Science (Excluding Biological Materials)
The unique chemical structure of this compound also makes it a promising monomer for the development of novel polymers and functional materials.
As an amino acid, this compound can undergo polymerization to form specialty polyamides. The condensation polymerization between the amino group of one monomer and the carboxyl group of another would lead to a polyamide chain. The ethyl group attached to the benzene (B151609) ring would act as a pendant group, influencing the polymer's physical properties. It is expected to increase the solubility of the polymer in organic solvents and decrease the chain-to-chain packing, potentially leading to materials with lower crystallinity and greater flexibility compared to polyamides derived from unsubstituted anthranilic acid. Such modifications are crucial for creating polymers with specific mechanical and processing characteristics for advanced applications.
Polymers derived from anthranilic acid, known as polyanthranilic acids (PAA), are a class of conducting polymers. mdpi.comscirp.org By extension, polymers synthesized from this compound are expected to possess interesting electronic properties. The polymerization is typically initiated by the oxidation of the aromatic amino group, leading to the formation of a radical cation that propagates the polymer chain. mdpi.com These polymers and their composites have applications in various areas:
Corrosion Protection: PAA has been investigated for its ability to form protective coatings on metals, and its derivatives can be incorporated into functional coatings to minimize corrosion. mdpi.com
Nanocomposites: Polymers and copolymers of anthranilic acid can form a 3D matrix for incorporating nanoparticles, leading to the creation of functional nanocomposites with tailored properties. mdpi.comscirp.org
Electronic Devices: The conducting nature of polyaniline and its derivatives makes them suitable for applications in electronic devices. mdpi.com
The ethyl substituent in a polymer derived from this compound would modulate the electronic properties and processability of the resulting functional material, offering a route to fine-tune its performance for specific applications.
Conclusion and Future Research Directions
Summary of Key Academic Findings
A thorough search of scientific literature indicates a notable absence of dedicated studies on 2-amino-4-ethylbenzoic acid. There are no significant, peer-reviewed academic findings detailing its synthesis, characterization, or application. While general properties can be inferred from its structure as an amino- and ethyl-substituted benzoic acid, specific experimental data is not publicly available. Its isomers and related molecules have been investigated for various applications, including as precursors in organic synthesis and for their potential biological activities. However, these findings cannot be directly extrapolated to this compound due to the critical role of substituent positioning on the benzene (B151609) ring in determining a compound's chemical and physical properties.
Unexplored Avenues in Synthesis and Derivatization
The lack of established synthetic routes for this compound presents an immediate and fundamental area for research. Future investigations could explore multi-step synthesis pathways starting from commercially available precursors, such as 4-ethylbenzoic acid or 2-aminobenzoic acid derivatives. Key research questions would involve optimizing reaction conditions, including catalysts, solvents, and temperature, to achieve a high-yield and pure product.
Once a reliable synthesis is established, the derivatization of this compound would be a logical next step. The presence of three distinct functional groups—the carboxylic acid, the amino group, and the aromatic ring—offers a rich platform for chemical modification.
Potential Derivatization Reactions:
Esterification of the carboxylic acid group to produce various esters.
Amidation of the carboxylic acid group with different amines.
Acylation or Alkylation of the amino group.
Electrophilic aromatic substitution on the benzene ring, with the existing groups directing the position of new substituents.
These derivatization studies would not only expand the chemical library of related compounds but also serve as a foundation for exploring structure-activity relationships in various applications.
Advanced Computational Modeling Opportunities
In the absence of experimental data, advanced computational modeling offers a powerful tool to predict the properties of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate a range of molecular properties.
Potential Computational Studies:
Geometry Optimization: To determine the most stable three-dimensional structure.
Spectroscopic Prediction: To forecast ¹H and ¹³C NMR chemical shifts, as well as IR and UV-Vis spectra, which would be invaluable for guiding future experimental characterization. researchgate.net
Electronic Properties: Calculation of HOMO-LUMO energy gaps, dipole moments, and electrostatic potential maps to understand its reactivity and intermolecular interactions. researchgate.net
Molecular Docking: To screen for potential interactions with biological targets, such as enzymes or receptors, providing a theoretical basis for future pharmacological studies.
These computational investigations would provide foundational data and guide experimental efforts, making subsequent research more efficient and targeted.
Potential for Novel Non-Biological Applications
While biological applications are often a primary focus for aminobenzoic acid derivatives, the unique structure of this compound suggests potential in materials science and other non-biological fields. Its structure could be valuable as a building block or monomer in the synthesis of novel polymers. The amino and carboxylic acid groups are suitable for creating polyamides or polyesters with specific properties conferred by the ethyl group and the substitution pattern on the aromatic ring.
Furthermore, its derivatives could be explored as ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The potential for this compound to serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals also represents a viable avenue for research.
Bridging Fundamental Research to Chemical Innovation
The journey from a largely unstudied molecule like this compound to a compound with practical applications begins with fundamental research. Establishing a robust synthetic pathway is the first critical step. This would be followed by thorough characterization of its physical and chemical properties using modern analytical techniques.
Once a solid foundation of fundamental knowledge is in place, the focus can shift to exploring its potential in various fields. A systematic approach to derivatization, coupled with computational screening, could rapidly identify derivatives with desirable properties for specific applications, whether in medicine, materials science, or other areas of chemical innovation. The path from basic research to innovation for this compound is currently wide open, offering numerous opportunities for novel discoveries.
Q & A
Basic: What are the standard synthetic routes for preparing 2-amino-4-ethylbenzoic acid, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves alkylation or amination of benzoic acid precursors. For example, a Friedel-Crafts alkylation using ethyl chloride on 4-aminobenzoic acid derivatives may introduce the ethyl group. Yield optimization requires monitoring reaction conditions (temperature, solvent polarity, and catalyst loading). Impurities like unreacted starting materials or over-alkylated byproducts can be minimized via thin-layer chromatography (TLC) tracking . Post-synthesis purification using recrystallization (e.g., ethanol/water mixtures) or column chromatography is critical.
Advanced: How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved during structural validation?
Methodological Answer:
Discrepancies between experimental NMR (e.g., unexpected splitting patterns) and computational predictions (DFT or machine learning models) often arise from solvent effects, tautomerism, or crystal packing. To resolve this:
- Perform variable-temperature NMR to identify dynamic processes.
- Compare experimental data with solid-state computational models (e.g., CP-MAS NMR) if crystal structure data is available .
- Validate hydrogen bonding networks via IR spectroscopy and X-ray crystallography .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., NH₂ stretch ~3400 cm⁻¹, carboxylic acid O-H ~2500-3000 cm⁻¹).
- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.5–7.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding motifs (e.g., dimerization via carboxylic acid groups) .
Advanced: How does the ethyl substituent influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
The ethyl group enhances lipophilicity, affecting bioavailability and binding to hydrophobic enzyme pockets. For example, in quinazolinone synthesis (analogous to ’s chlorinated derivative), the ethyl group may sterically hinder nucleophilic attack at the 4-position. Computational docking studies (AutoDock Vina) and Hammett σ constants can predict electronic effects. Comparative studies with methyl or halogen substituents are recommended to isolate steric vs. electronic contributions .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Use PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine powders.
- Waste disposal: Segregate acidic waste and neutralize with bicarbonate before disposal .
Advanced: How can intramolecular hydrogen bonding impact the compound’s crystallinity and solubility?
Methodological Answer:
Intramolecular N–H⋯O hydrogen bonds (common in ortho-substituted benzoic acids) reduce solubility in polar solvents by stabilizing a planar conformation. This bonding creates rigid molecular packing, as seen in X-ray structures of analogous compounds . To improve solubility:
- Derivatize the carboxylic acid group (e.g., esterification).
- Use co-solvents (DMSO/water mixtures) or surfactants to disrupt crystal lattice energy.
Basic: What are the key applications of this compound in pharmaceutical research?
Methodological Answer:
The compound serves as a precursor for:
- Anticancer agents : Quinazolinone derivatives via cyclization reactions.
- Antimicrobials : Schiff base complexes with transition metals (e.g., Cu²⁺, Zn²⁺) .
- Enzyme inhibitors : Modifying the ethyl group can tailor affinity for targets like cyclooxygenase-2 .
Advanced: How can conflicting results in synthetic attempts (e.g., unexpected byproducts) be systematically troubleshooted?
Methodological Answer:
- Step 1 : Monitor reaction progress with LC-MS or in situ IR to detect intermediates.
- Step 2 : Isolate byproducts via preparative HPLC and characterize structurally (NMR, HRMS).
- Step 3 : Adjust stoichiometry (e.g., reduce excess alkylating agents) or switch catalysts (e.g., use Pd/C instead of FeCl₃).
- Case Study : A failed Schiff base synthesis () highlighted the need for anhydrous conditions and inert atmospheres to prevent hydrolysis .
Basic: How is the purity of this compound validated in academic research?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- Melting Point : Sharp MP (e.g., 210–215°C) indicates purity; broad ranges suggest impurities .
- Elemental Analysis : Match C, H, N percentages to theoretical values (tolerance ±0.3%).
Advanced: What strategies address low yields in large-scale synthesis of this compound derivatives?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves selectivity.
- DoE (Design of Experiments) : Optimize parameters like pH, temperature, and reagent ratios using software (Minitab, JMP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
